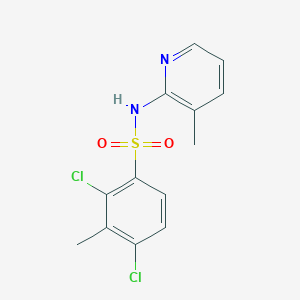

2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Description

2,4-Dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 3, and a sulfonamide group linked to a 3-methyl-2-pyridinyl moiety. Sulfonamides are widely studied for their diverse biological activities, including antibacterial, antiviral, and enzyme inhibitory properties.

Properties

IUPAC Name |

2,4-dichloro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-8-4-3-7-16-13(8)17-20(18,19)11-6-5-10(14)9(2)12(11)15/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAZTPHRVQYNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 2,4-dichloro-3-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Coupling Reaction: The resulting amine is coupled with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfide under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted benzenesulfonamides.

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfide derivatives.

Scientific Research Applications

Autotaxin Inhibition

One of the primary applications of this compound lies in its potential as an autotaxin inhibitor . Autotaxin is an enzyme involved in the production of lysophosphatidic acid, a lipid mediator linked to cancer progression and inflammatory diseases. Research indicates that derivatives of benzenesulfonamide exhibit significant inhibitory effects on autotaxin activity.

In vitro studies have shown that modifications to the structure of benzenesulfonamides can lead to varying degrees of potency against cancer cell lines. For instance, the compound has demonstrated promising anticancer properties by inhibiting autotaxin, which may contribute to reduced tumor growth and metastasis .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Various analogs have been synthesized to explore their interactions with biological targets such as carbonic anhydrases and other metabolic enzymes. These studies utilize molecular docking techniques to assess binding affinities and mechanisms of action .

Synthesis of Functional Materials

The compound serves as a building block in the synthesis of functional materials like polymers and liquid crystals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of desired functional groups into polymer chains, enhancing their properties for specific applications .

Characterization Techniques

Researchers employ various characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to analyze the material properties derived from this compound. These techniques help assess solubility, thermal stability, and optical behavior, which are critical for applications in displays, sensors, and coatings .

Anticancer Activity Evaluation

A notable case study involved evaluating the anticancer activity of 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program screened this compound at a concentration of 10 µM across a panel of approximately sixty cancer cell lines. Results indicated that certain leukemia cell lines showed sensitivity to the compound's effects .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early-phase clinical trials suggest favorable pharmacokinetic profiles that support its potential therapeutic usage while minimizing adverse effects commonly associated with similar compounds .

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in bacteriostatic effects, preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its substitution pattern and heterocyclic amine group. Below is a comparative analysis with analogous sulfonamides:

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Diversity: The 3-methyl-2-pyridinyl group offers a rigid, planar structure distinct from the indole () or quinoline () moieties in analogs, influencing solubility and receptor interactions.

Physicochemical Properties

While explicit data for the target compound are scarce, comparisons can be inferred:

The target’s higher molecular weight and chlorine content suggest lower aqueous solubility compared to ethoxy-substituted analogs.

Biological Activity

2,4-Dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is . The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes. Inhibitors of CA are investigated for their potential in treating conditions such as glaucoma and epilepsy .

- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents often enhances this activity by increasing the lipophilicity and reactivity of the molecule .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide:

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide:

- Antibacterial Efficacy : A study demonstrated that sulfonamides with similar structural features exhibited potent antibacterial activity against resistant strains of bacteria. The presence of chlorine atoms was linked to enhanced binding affinity to bacterial enzymes .

- Antitumor Properties : Research involving structurally related compounds revealed that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide may have similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.